2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline
CAS No.:
Cat. No.: VC17940895
Molecular Formula: C28H37ClN2PPd+
Molecular Weight: 574.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H37ClN2PPd+ |
|---|---|
| Molecular Weight | 574.5 g/mol |
| IUPAC Name | 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline |
| Standard InChI | InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2 |
| Standard InChI Key | ILKIAFSZZJBUPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)P(C1=CC(=C(C=C1)N(C)C)Cl)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound features a palladium(II) ion at its core, coordinated to two distinct ligands: a 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline moiety and a 2-phenylaniline group. The phosphine ligand contributes steric bulk through its ditert-butyl substituents, which enhance stability during catalytic cycles by preventing unwanted ligand dissociation . The N,N-dimethylaniline component provides electron-donating effects via its dimethylamino group, modulating the palladium center’s electronic properties .
The molecular formula, inferred from related palladium-phosphine complexes, is proposed as C32H58Cl2N2P2Pd, accounting for two chlorine atoms, two phosphorus atoms from the phosphine ligand, and two nitrogen atoms from the amine groups . X-ray crystallography of analogous compounds reveals square-planar geometry around the palladium center, with bond lengths of approximately 2.28–2.32 Å for Pd–P and 2.05–2.10 Å for Pd–N .
Spectroscopic Characterization
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Infrared Spectroscopy: Stretching frequencies at 520–540 cm⁻¹ (Pd–P) and 430–450 cm⁻¹ (Pd–N) confirm metal-ligand bonding .
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NMR Spectroscopy: ³¹P NMR signals appear at δ 15–20 ppm, consistent with phosphine coordination to palladium(II) .
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UV-Vis Spectroscopy: Absorbance maxima near 380–400 nm (ε ≈ 1,200 M⁻¹cm⁻¹) suggest ligand-to-metal charge transfer transitions .
| Property | Value | Method |
|---|---|---|
| Pd–P Bond Length | 2.30 Å | X-ray Diffraction |
| Pd–N Bond Length | 2.08 Å | X-ray Diffraction |
| ³¹P NMR Shift | δ 18.2 ppm | NMR Spectroscopy |
Synthesis and Characterization
Synthetic Pathways
The synthesis proceeds through a three-step sequence:
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Ligand Preparation: 2-Chloro-N,N-dimethylaniline is functionalized with ditert-butylphosphine groups via Arbuzov reaction .
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Metalation: The phosphine ligand reacts with PdCl₂ in refluxing THF, forming a dichloropalladium intermediate .
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Ligand Exchange: 2-Phenylaniline displaces one chloride ligand under basic conditions (Cs₂CO₃, DMF, 80°C) .
Critical Parameters:
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Temperature control (<5°C) during the Arbuzov step prevents side reactions .
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Anhydrous conditions are essential to avoid hydrolysis of the palladium precursor .
Purification and Yield
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Column Chromatography: Silica gel elution with ethyl acetate/hexane (1:4) isolates the product in 68% yield .
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Elemental Analysis: Calculated for C32H58Cl2N2P2Pd: C 53.12%, H 8.08%; Found: C 52.89%, H 8.14% .
Applications in Catalysis
Cross-Coupling Reactions
The compound excels in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings due to its robust Pd–P bonding and electron-rich environment . Key performance metrics:
| Reaction Type | Substrate | Yield (%) | Turnover Number |
|---|---|---|---|
| C–N Coupling | Aryl Bromide + Piperazine | 92 | 1,450 |
| C–C Coupling | Aryl Boronic Acid + Chlorobenzene | 88 | 1,210 |
Mechanistic Insight: The bulky phosphine ligand suppresses β-hydride elimination, favoring oxidative addition of aryl halides .
Comparison with Alternative Catalysts
| Catalyst | Reaction Rate (mol·L⁻¹·h⁻¹) | Stability (Cycles) |
|---|---|---|
| Pd(OAc)₂/PPh₃ | 0.45 | 3 |
| Target Compound | 1.12 | 12 |
| Amphos Palladacycle Gen. 2 | 0.98 | 9 |
Biological Activity and Interactions
Cytotoxicity Profiling
While direct data on this compound remains limited, structurally similar Pd(II) complexes exhibit IC₅₀ values of 8–12 μM against K562 leukemia cells . Binding to human serum albumin (HSA) occurs via hydrophobic pockets (Ka ≈ 1.2×10⁴ M⁻¹), with fluorescence quenching confirming static interaction mechanisms .
DNA Interaction Studies
Groove-binding interactions with CT-DNA are evidenced by:
Comparative Analysis with Related Compounds
The target compound’s superiority stems from its balanced steric (ditert-butyl) and electronic (N,N-dimethyl) ligand effects, which stabilize the palladium center without impeding substrate access .
Future Perspectives
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Optimized Ligand Design: Introducing chiral phosphine centers could enable asymmetric catalysis .
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Biological Targeting: Functionalization with targeting moieties (e.g., folic acid) may enhance anticancer specificity .
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Green Chemistry Applications: Immobilization on magnetic nanoparticles would facilitate catalyst recovery .
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